molecular formula C13H16ClNO B3382156 4-Benzylpiperidine-1-carbonyl chloride CAS No. 31252-43-4

4-Benzylpiperidine-1-carbonyl chloride

Cat. No.: B3382156
CAS No.: 31252-43-4
M. Wt: 237.72 g/mol
InChI Key: LDNVHKQYAWVPKB-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-1-carbonyl chloride is a versatile chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in scientific research and organic synthesis due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Benzylpiperidine-1-carbonyl chloride involves several steps. One common method starts with the reaction of 4-benzylpiperidine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

4-Benzylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Reduction Reactions: The carbonyl chloride group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and temperature control to optimize reaction yields.

Scientific Research Applications

4-Benzylpiperidine-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research has explored its potential in developing new therapeutic agents for treating neurological disorders and other medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials science research

Mechanism of Action

The mechanism of action of 4-Benzylpiperidine-1-carbonyl chloride involves its interaction with specific molecular targets. It can act as an acylating agent, modifying proteins and other biomolecules by forming covalent bonds with nucleophilic sites. This modification can alter the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable intermediates makes it valuable in studying biochemical pathways and drug development .

Comparison with Similar Compounds

4-Benzylpiperidine-1-carbonyl chloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its reactivity and versatility, making it a valuable tool in various fields of scientific research.

Properties

IUPAC Name

4-benzylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNVHKQYAWVPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249932
Record name 4-(Phenylmethyl)-1-piperidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31252-43-4
Record name 4-(Phenylmethyl)-1-piperidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31252-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl)-1-piperidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Benzylpiperidine (0.5 g, 2.86 mmol) was added to a mixture of phosgene (3.8 ml of 20% phosgene in toluene solution, 7.13 mmol). The mixture was stirred at 0° C. for 1 hour. The reaction mixture was partitioned between water (25 ml) and ethyl acetate (2×25 ml). The organic phase was washed with 1N HCl (1×40 ml), saturated sodium chloride (1×50 ml), dried over sodium sulfate and concentrated to give a yellow oil. Purification by flash column chromatography (silica gel, 0-10% ethyl acetate/hexane) gave 0.47 g of title product. IR (film) 1733.1 cm−1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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